molecular formula C12H13NO2 B1478364 (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol CAS No. 2092592-10-2

(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol

Cat. No. B1478364
CAS RN: 2092592-10-2
M. Wt: 203.24 g/mol
InChI Key: MEJDQLPIEAXBFE-UHFFFAOYSA-N
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Description

(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol, commonly referred to as DMPM, is a chemical compound that has been studied for its potential applications in a wide range of scientific research fields. It is an organic compound with a molecular formula of C10H12N2O and a molecular weight of 180.21 g/mol. DMPM is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization Techniques : The compound has been synthesized and characterized using spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. This research provides foundational knowledge for further exploration of its properties and potential applications (Naveen et al., 2015).

Chemical Synthesis and Derivatives

  • Creation of Novel Derivatives : Research has focused on the synthesis of new derivatives involving isoxazoleyl compounds, which can lead to the development of new materials or pharmaceuticals with unique properties (Hote & Lokhande, 2014).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Studies have shown the effectiveness of isoxazole derivatives in inhibiting corrosion on mild steel surfaces, particularly in acidic environments. This application is critical in industrial settings to enhance the longevity of metal structures (Sadeghzadeh et al., 2021).

Polymer Chemistry

  • Polymer Synthesis : Isoxazole compounds have been used in the synthesis of polymers, such as in the copolymerization of phenols. This has implications for creating new materials with specific mechanical and chemical properties (Wei, Challa, & Reedijk, 1991).

Pharmaceutical Research

  • Potential in Drug Development : Research into novel isoxazole derivatives has explored their potential use in pharmacology, particularly in the development of compounds with cytotoxic activity against cancer cells (Rao et al., 2014).

properties

IUPAC Name

[5-(2,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-4-11(9(2)5-8)12-10(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDQLPIEAXBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=NO2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 3
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 4
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 5
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
Reactant of Route 6
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol

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